molecular formula C6H8N2O3S B15096365 5-(Hydroxymethyl)pyridine-2-sulfonamide

5-(Hydroxymethyl)pyridine-2-sulfonamide

Cat. No.: B15096365
M. Wt: 188.21 g/mol
InChI Key: RVQOFCQTQWOVKP-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyridine-2-sulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is characterized by a pyridine ring substituted with a hydroxymethyl group at the 5-position and a sulfonamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with formaldehyde and ammonia. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:

[ \text{Pyridine-2-sulfonyl chloride} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)pyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)pyridine-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Consequently, the compound exhibits antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-sulfonamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    5-Methylpyridine-2-sulfonamide: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.

    5-(Hydroxymethyl)pyridine-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, altering its biological activity.

Uniqueness

5-(Hydroxymethyl)pyridine-2-sulfonamide is unique due to the presence of both hydroxymethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development .

Biological Activity

5-(Hydroxymethyl)pyridine-2-sulfonamide is a compound with significant biological activity, particularly noted for its antibacterial properties. This article delves into the biological mechanisms, synthesis methods, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a hydroxymethyl group and a sulfonamide functional group. Its molecular formula is C7H8N2O3S\text{C}_7\text{H}_8\text{N}_2\text{O}_3\text{S}. The presence of the sulfonamide moiety is critical for its medicinal properties, especially in antibacterial activity, as it can inhibit bacterial growth by interfering with folic acid synthesis.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains, including multidrug-resistant organisms. The mechanism of action primarily involves the inhibition of enzymes essential for bacterial metabolism.

  • Inhibition of Bacterial Growth : Studies have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The hydroxymethyl group enhances solubility and bioavailability, contributing to its effectiveness in biological systems.

Case Studies

  • In vitro Studies : In controlled laboratory settings, this compound demonstrated efficacy against strains like Staphylococcus aureus and Escherichia coli. These studies indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound.
  • Synergistic Effects : When combined with other antibiotics, this compound showed synergistic effects, enhancing the overall antibacterial action against resistant strains. This suggests potential applications in combination therapy for treating infections caused by resistant bacteria .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Sulfonamidation : This method involves the reaction of pyridine derivatives with sulfonyl chlorides under basic conditions.
  • Hydroxymethylation : The introduction of the hydroxymethyl group can be performed via formylation followed by reduction.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzenesulfonamide Aniline derivative with sulfonamideKnown for its use in dye synthesis
2-Aminopyridine Pyridine ring with amino groupExhibits distinct reactivity patterns
Sulfanilamide Sulfonamide linked to anilineFirst discovered sulfonamide antibiotic
5-Methylpyridine-2-sulfonamide Methyl substitution on pyridineEnhanced lipophilicity compared to hydroxymethyl variant

The unique combination of functional groups in this compound may confer distinct biological activities not found in other similar compounds, making it a valuable candidate for further drug development.

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

5-(hydroxymethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c7-12(10,11)6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,10,11)

InChI Key

RVQOFCQTQWOVKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)S(=O)(=O)N

Origin of Product

United States

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